Hydrogen-Bond Donor/Acceptor Advantage
Methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate possesses two hydrogen-bond donor sites (pyrrole N–H and terminal –OH) and three hydrogen-bond acceptor sites (ester C=O, ester –O–, and terminal –OH), compared to only one donor (N–H) and two acceptors (C=O and –O–) for the unsubstituted methyl 1H-pyrrole-2-carboxylate . This difference is structurally encoded in the SMILES representation COC(=O)c1cc(CCCO)c[nH]1 vs. COC(=O)c1ccc[nH]1 [1]. The additional donor and acceptor expand the compound's capacity for intermolecular hydrogen bonding in both solution and solid-state contexts, as evidenced by crystallographic studies of pyrrole-2-carboxylate hydrogen-bonding motifs [2]. The predicted logP difference is approximately +0.5 units favoring higher lipophilicity for the 4-(3-hydroxypropyl) analog compared to the 4-unsubstituted parent (estimated via fragment-based methods) [3].
| Evidence Dimension | Hydrogen-bond donor/acceptor count and predicted lipophilicity |
|---|---|
| Target Compound Data | 2 HBD, 3 HBA; MW 183.20; predicted logP ~1.2–1.7 (estimated by ALOGPS fragment additivity) |
| Comparator Or Baseline | Methyl 1H-pyrrole-2-carboxylate (CAS 1193-62-0): 1 HBD, 2 HBA; MW 125.13; logP 1.17 (measured) / 0.63–0.7 (ALOGPS/ChemAxon predicted) [3] |
| Quantified Difference | ΔHBD = +1; ΔHBA = +1; ΔMW = +58.07 g·mol⁻¹; ΔlogP ≈ +0.5 (estimated) |
| Conditions | Structural comparison based on SMILES analysis and DrugBank predicted properties for pyrrole-2-carboxylate scaffold |
Why This Matters
The additional hydrogen-bond donor (terminal –OH) directly enables conjugation, etherification, or prodrug strategies that are chemically inaccessible from the unsubstituted parent, making compound-specific procurement mandatory for scaffold diversification programs.
- [1] ChemicalBook. Methyl 1H-pyrrole-2-carboxylate (CAS 1193-62-0) – SMILES: N1C=CC=C1C(OC)=O. Available at: https://www.chemicalbook.cn/CASEN_1193-62-0.htm (accessed 2026). View Source
- [2] S. Domagała et al. Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate. Crystals 2022, 12(11), 1523. DOI: 10.3390/cryst12111523. View Source
- [3] DrugBank. Pyrrole-2-Carboxylate – DB02543. Predicted Properties: logP 0.7 (ALOGPS), logP 0.63 (ChemAxon), Water Solubility 164.0 mg/mL. Available at: https://go.drugbank.com/drugs/DB02543 (accessed 2026). View Source
